molecular formula C24H12F42NO4P B12698130 Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate CAS No. 93776-21-7

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate

Cat. No.: B12698130
CAS No.: 93776-21-7
M. Wt: 1207.3 g/mol
InChI Key: MUIQKLWXCDMTSP-UHFFFAOYSA-N
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Description

EINECS 297-948-2, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications. The compound is known for its stability and effectiveness as an explosive material.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes in specialized facilities. The process is carefully controlled to prevent any accidental detonation. The production facilities are equipped with safety measures to handle the highly explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluene derivatives.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidation products include nitrobenzoic acids.

    Reduction: Reduction products include aminotoluene derivatives.

    Substitution: Substitution products vary based on the reagents used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies.

    Biology: Research on the biological effects of 2,4,6-trinitrotoluene exposure and its impact on living organisms.

    Medicine: Studies on the potential medical applications of its derivatives.

    Industry: Used in the development of new explosive materials and safety protocols.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, leading to the formation of gases and heat. The molecular targets and pathways involved in its explosive action include the nitro groups, which are highly reactive and contribute to the rapid decomposition.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is compared with other similar compounds such as:

    2,4-dinitrotoluene: Less explosive and used in different applications.

    2,6-dinitrotoluene: Similar properties but different stability and reactivity.

    1,3,5-trinitrobenzene: Another explosive compound with different molecular structure and properties.

The uniqueness of 2,4,6-trinitrotoluene lies in its stability and effectiveness as an explosive material, making it a preferred choice in various applications.

Properties

CAS No.

93776-21-7

Molecular Formula

C24H12F42NO4P

Molecular Weight

1207.3 g/mol

IUPAC Name

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate

InChI

InChI=1S/C24H9F42O4P.H3N/c25-5(26,7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)1-3-69-71(67,68)70-4-2-6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h1-4H2,(H,67,68);1H3

InChI Key

MUIQKLWXCDMTSP-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

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